(r)-4-(4-Chlorophenyl)oxazolidin-2-one
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Overview
Description
®-4-(4-Chlorophenyl)oxazolidin-2-one is a chiral oxazolidinone derivative It is characterized by the presence of a chlorophenyl group attached to the oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4-Chlorophenyl)oxazolidin-2-one typically involves the reaction of 4-chlorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the oxazolidinone ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of ®-4-(4-Chlorophenyl)oxazolidin-2-one may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts and solvents are selected to enhance the reaction rate and selectivity, while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
®-4-(4-Chlorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups, such as amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while substitution reactions can produce a wide range of substituted oxazolidinones.
Scientific Research Applications
®-4-(4-Chlorophenyl)oxazolidin-2-one has numerous applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research into its pharmacological properties has shown potential for developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-4-(4-Chlorophenyl)oxazolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes.
Comparison with Similar Compounds
Similar Compounds
(s)-4-(4-Chlorophenyl)oxazolidin-2-one: The enantiomer of the compound, differing in its stereochemistry.
4-Phenyl-oxazolidin-2-one: Lacks the chlorine substituent on the phenyl ring.
4-(4-Methylphenyl)oxazolidin-2-one: Contains a methyl group instead of a chlorine atom.
Uniqueness
®-4-(4-Chlorophenyl)oxazolidin-2-one is unique due to its specific stereochemistry and the presence of the chlorophenyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
(R)-4-(4-Chlorophenyl)oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This oxazolidinone derivative has been studied for its potential applications in antimicrobial and anticancer therapies. The following sections will delve into the compound's biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique structure that contributes to its biological activity. The presence of the chlorophenyl group enhances its interaction with biological targets, making it a valuable scaffold for drug development.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics. The compound's mechanism involves inhibition of bacterial protein synthesis, which is common among oxazolidinones.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Table 1: Summary of Biological Activities
Activity Type | Effectiveness | Mechanism of Action |
---|---|---|
Antimicrobial | Effective against multiple strains | Inhibition of protein synthesis |
Anticancer | Induces apoptosis | Cell cycle arrest, modulation of apoptosis |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, it has been shown to bind selectively to ribosomal RNA, disrupting protein synthesis in bacteria. In cancer cells, it influences pathways associated with apoptosis, such as the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Case Study 1: Analgesic Activity
A study investigated the analgesic properties of oxazol-5(4H)-one derivatives, including this compound. The results indicated significant analgesic activity through writhing and hot plate tests in mice, suggesting its potential use in pain management therapies .
Case Study 2: Antitumor Effects
Research focusing on the antitumor effects of substituted oxazolones highlighted the ability of this compound to inhibit cell proliferation in various cancer cell lines. The compound demonstrated selective cytotoxicity against tumor cells while exhibiting lower toxicity towards normal cells .
Toxicity and Safety Profile
Acute toxicity studies have shown that this compound possesses a favorable safety profile, with no significant adverse effects observed at therapeutic doses. Histopathological examinations revealed no inflammatory or cytotoxic processes associated with the compound .
Properties
IUPAC Name |
(4R)-4-(4-chlorophenyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJKHOWGJBUWOY-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)O1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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